己二酸-d8

描述

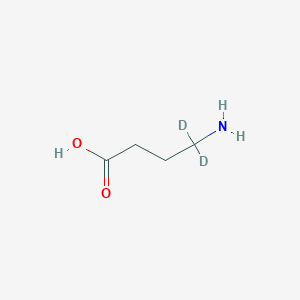

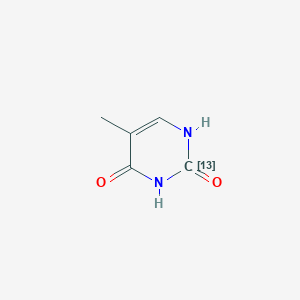

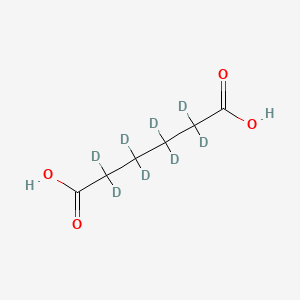

Hexanedioic-d8 Acid, also known as Adipic-d8 Acid or Deuterated Adipic Acid, is a chemical compound with the formula (CD2)4(CO2H)2 . It is a white to off-white solid .

Synthesis Analysis

The synthesis of Hexanedioic Acid (Adipic Acid) has been studied extensively. One approach involves the green synthesis of Glutaric Acid via joint test technology and Density Functional Theory calculations . Another approach involves the electrochemical hydrogenation of cis,cis-muconic acid to trans-3-hexenedioic acid .

Molecular Structure Analysis

The molecular formula of Hexanedioic-d8 Acid is C6H2D8O4 . The IUPAC name is 2,2,3,3,4,4,5,5-octadeuteriohexanedioic acid .

Chemical Reactions Analysis

The reactions of dicarboxylic acids, such as Hexanedioic Acid, depend critically upon the chain length separating the carboxyl groups. Cyclization usually is favored if a strainless five- or six-membered ring can be formed .

科学研究应用

纳米颗粒中的表面配体交换

己二酸用于表面配体交换过程中,将疏水的上转换稀土纳米颗粒转化为水溶性和羧基官能化的形式。此过程涉及在高温下用己二酸分子取代二甘醇溶剂中的疏水配体,保持纳米颗粒的质量并增强其在水中的稳定性 (Zhang 等人,2009)。抗菌活性

从黑水虻幼虫中分离出的己二酸对包括耐甲氧西林金黄色葡萄球菌 (MRSA) 在内的各种病原菌表现出抗菌特性。它具有选择性生长抑制作用,并有望作为治疗皮肤损伤和伤口愈合的药用物质 (Choi & Jiang, 2014)。增强工业过程中的稳定性

石灰石浆液中己二酸的存在增强了湿法烟气脱硫 (FGD) 工艺。它提高了 SO2 去除效率和 CaCO3 的利用率,表明其在降低操作成本和改善工业环境中的环境成果方面发挥的作用 (Zhong-biao, 2003)。聚合物合成中的电致变色特性

己二酸参与合成具有电致变色特性的导电聚合物。这些聚合物,如聚(己二酸双-(2-噻吩-3-基-乙酯)),由于其开关能力和稳定性,显示出在电致变色器件中使用的潜力 (Camurlu、Çırpan 和 Toppare,2004)。生物医学应用

己二酸衍生物已被探索用于潜在的生物医学应用。例如,固定在聚乳酸 (PLA) 薄膜上的 β-d-N-乙酰-己糖胺酶 A 显示出改善的稳定性和功能性,表明其可用于治疗泰-萨克斯病和桑德霍夫病等疾病 (Calzoni 等人,2021)。

作用机制

Target of Action

Hexanedioic-d8 Acid, also known as Adipic acid-d8, is a dicarboxylic acid that plays a significant role in various biochemical processes. It primarily targets the metabolic pathways involved in the production of nylon and other industrial chemicals . It has also been shown to interact with carbon nanofibers in electrocatalytic reactions .

Mode of Action

Adipic acid-d8 interacts with its targets through a series of oxidation reactions. For instance, in the production of nylon, it acts as a precursor, undergoing a condensation reaction with hexamethylenediamine to form nylon-6,6 . In electrocatalytic reactions, it facilitates the uniform dispersion of Pt nanoparticles on the surface of carbon nanofibers .

Biochemical Pathways

Adipic acid-d8 is involved in several biochemical pathways. It is produced industrially by the oxidation of a mixture of cyclohexanol and cyclohexanone, known as KA oil . In microbial biosynthesis, it can be produced from renewable feedstocks via enzymatic reactions . It has also been used in the functionalization of carbon nanofibers for electrocatalytic reactions .

Pharmacokinetics

Any potential absorption, distribution, metabolism, and excretion (ADME) properties would depend on the specific exposure scenario .

Result of Action

The action of Adipic acid-d8 results in the production of various industrial chemicals, most notably nylon-6,6 . In the context of electrocatalytic reactions, it aids in the dispersion of Pt nanoparticles on carbon nanofibers, enhancing the electrocatalytic activity .

Action Environment

The action of Adipic acid-d8 is influenced by various environmental factors. For instance, the oxidation of cyclohexene to adipic acid requires specific conditions, including the presence of H2O2 and H2WO4 in acidic ionic liquids . Additionally, the production of nitrous oxide, a greenhouse gas, during the industrial production of adipic acid has raised environmental concerns .

安全和危害

Hexanedioic Acid (Adipic Acid) is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes serious eye damage and is harmful to aquatic life . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

属性

IUPAC Name |

2,2,3,3,4,4,5,5-octadeuteriohexanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i1D2,2D2,3D2,4D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLRTRBMVRJNCN-SVYQBANQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[9-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B3044097.png)

![N'-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-[(E)-dimethylaminomethylideneamino]purin-8-yl]-N,N-dimethylmethanimidamide](/img/structure/B3044099.png)

![8-Bromo-5'-O-(4,4'-dimethoxytrityl)-N6-dimethylaminomethylene-2'-deoxyadenosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B3044101.png)

![(E)-3-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B3044102.png)

![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-phenoxypurin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B3044104.png)